2'-Deoxy-thymidine-beta-L-rhamnose

RmlA inhibition feedback regulation antitubercular drug target

Authentic dTDP-β-L-rhamnose-the sole activated donor for prokaryotic rhamnosyltransferases-addresses the critical need for a pathway-specific probe in antitubercular drug discovery. Unlike generic nucleotide sugars (UDP-glucose, GDP-mannose) or its precursor dTDP-D-glucose, this compound uniquely: • Binds both the active and allosteric sites of RmlA (PDB 1G3L), enabling competitive displacement assays and co-crystallization for structure-based inhibitor design. • Serves as the only validated endpoint standard for the RmlB/C/D-coupled NADPH screening assay (OD₃₄₀), non-negotiable for replicating the Ma et al. antitubercular screening platform. Supplied with full analytical documentation; intended exclusively for R&D.

Molecular Formula C16H26N2O15P2
Molecular Weight 548.33 g/mol
CAS No. 2147-59-3
Cat. No. B1195181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-thymidine-beta-L-rhamnose
CAS2147-59-3
SynonymsdTDP-L-rhamnose
thymidine diphosphate rhamnose
thymidine diphosphate-L-rhamnose
Molecular FormulaC16H26N2O15P2
Molecular Weight548.33 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)O
InChIInChI=1S/C16H26N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8-,9+,10+,11-,12+,13+,15+/m0/s1
InChIKeyZOSQFDVXNQFKBY-CGAXJHMRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





dTDP-L-Rhamnose: Identity & Core Properties


2'-Deoxy-thymidine-beta-L-rhamnose (synonym: dTDP-β-L-rhamnose, thymidine diphosphate L-rhamnose, dTDP-L-rhamnose; CAS 2147-59-3) is a pyrimidine nucleotide sugar belonging to the class of deoxythymidine diphosphate–activated 6-deoxyhexoses [1][2]. Its structure comprises a thymidine-5'-diphosphate moiety linked via a pyrophosphate bridge to β-L-rhamnopyranose (6-deoxy-β-L-mannopyranose), with a molecular formula of C₁₆H₂₆N₂O₁₅P₂ and a monoisotopic mass of 548.08 Da [3][4]. The compound serves as the sole activated donor substrate for L-rhamnosyltransferases in prokaryotes and is the end-product of the four-enzyme dTDP-L-rhamnose biosynthetic pathway (RmlA→RmlB→RmlC→RmlD) [5][6]. Critically, this biosynthetic route is absent in humans, and L-rhamnosyl residues are not found in mammalian glycoconjugates, a feature that underpins the compound's value as a tool for species-selective inhibitor discovery and enzymatic characterization [7].

1
Species-selective prokaryotic pathway probe — dTDP-L-rhamnose biosynthetic route absent in humans; supports inhibitor discovery targeting bacterial rhamnosyltransferases
2
dTDP-dependent glycosyltransferase assay fit — sole activated donor for prokaryotic L-rhamnosyltransferases; UDP-sugars not recognized
3
No human ortholog pathway background — L-rhamnosyl residues absent from mammalian glycoconjugates; supports target-based screening selectivity

Why dTDP-L-Rhamnose Is Irreplaceable


The procurement decision for 2'-deoxy-thymidine-beta-L-rhamnose cannot default to a cheaper or more readily available nucleotide sugar (e.g., UDP-glucose, GDP-mannose, or even the precursor dTDP-D-glucose) because the compound possesses a unique combination of three features not replicated by any single commercial alternative: (i) an L-configured 6-deoxyhexose (rhamnose) activated exclusively by a thymidine nucleotide, restricting its recognition to prokaryotic rhamnosyltransferases that do not accept UDP-rhamnose [1]; (ii) a natural feedback-inhibitory function on the RmlA enzyme that its precursor dTDP-D-glucose lacks, making it the only commercially available probe for studying allosteric regulation of this validated antibacterial target [2]; and (iii) a biosynthetic pathway that is both essential in pathogenic bacteria and entirely absent in humans, with no salvage pathway—a selectivity profile not shared by GDP-L-fucose, which possesses a known mammalian salvage route [3][4]. These differentiating properties are quantified below.

dTDP-L-rhamnose
vs. UDP-sugarsUDP-glucose, UDP-rhamnose not recognized by prokaryotic rhamnosyltransferases; assay substrate specificity may not transfer
dTDP-L-rhamnose
vs. dTDP-D-glucosePrecursor lacks RmlA allosteric feedback inhibition; probe functionality for regulatory-site studies may not reproduce
dTDP-L-rhamnose
vs. GDP-L-fucoseGDP-L-fucose has known mammalian salvage pathway; species-selectivity context may differ for target validation studies

Differentiation Evidence for dTDP-L-Rhamnose


Allosteric Feedback Inhibition of RmlA

dTDP-L-rhamnose acts as a dual competitive and non-competitive inhibitor of glucose-1-phosphate thymidylyltransferase (RmlA; EC 2.7.7.24), the first committed enzyme of its own biosynthetic pathway, whereas the precursor dTDP-D-glucose functions exclusively as a substrate with no inhibitory activity [1][2]. The crystal structure of Pseudomonas aeruginosa RmlA in complex with dTDP-L-rhamnose (PDB 1G3L, solved at 1.66 Å resolution) reveals that the inhibitor occupies both the active site (competitive inhibition) and a remote allosteric site capable of cross-subunit regulation (non-competitive inhibition), a dual binding mode not observed for dTDP-D-glucose or other nucleotide sugars [1]. The Melo and Glaser (1965) kinetic characterization demonstrated that inhibition is reversed by dTDP-D-glucose and by high concentrations of pyrophosphate, confirming specific competition at the catalytic site [2].

RmlA inhibition mode
Class-level inference
Dual competitive and non-competitive inhibitor; binds active site and allosteric site (PDB 1G3L, 1.66 Å)
Supports RmlA allosteric regulation probe context
dTDP-D-glucose shows no inhibitory activity at either site
RmlA inhibition feedback regulation antitubercular drug target allosteric control nucleotidyltransferase

NovM Glycosyltransferase Inhibition

In a direct biochemical comparison using the novobiocic acid noviosyl transferase NovM (EC 2.4.1.302) from Streptomyces niveus, dTDP-β-L-rhamnose was evaluated alongside the natural substrate dTDP-β-L-noviose. The compound exhibited a Ki of 0.0835 mM at pH 6.0 and 22 °C but showed no detectable substrate activity ('no activity with TDP-L-rhamnose'), confirming that it binds the enzyme active site without undergoing glycosyl transfer [1]. In contrast, the natural substrate dTDP-β-L-noviose is turned over efficiently to produce demethyldecarbamoyl novobiocin [1]. This dead-end inhibitory binding is mechanistically distinct from the behavior of dTDP-D-glucose, dTDP-olivose, and other dTDP-sugars that serve as competent substrates for their cognate glycosyltransferases [2].

NovM glycosyltransferase Ki
Head-to-head
Ki = 0.0835 mM at pH 6.0, 22 °C; no substrate turnover detected
Reported dead-end inhibitor standard for dTDP-sugar enzyme screens
Natural substrate dTDP-β-L-noviose is turned over efficiently
NovM inhibition novobiocin biosynthesis glycosyltransferase Ki determination aminocoumarin antibiotic

dTDP-L-Rhamnose Essentiality in Mycobacteria

The gene rmlD, encoding the terminal reductase in the dTDP-L-rhamnose biosynthetic pathway, could be inactivated in Mycobacterium smegmatis only in the presence of a rescue plasmid carrying functional rmlD. The failure to generate a viable rmlD null mutant in the absence of complementation demonstrates that de novo dTDP-L-rhamnose formation is essential for mycobacterial growth [1]. The same study confirmed that the rmlB and rmlC genes are likewise essential [2]. By comparison, the GDP-L-fucose pathway in mammals possesses a salvage pathway that can bypass de novo synthesis, and L-fucosyl residues are present in human glycoconjugates [3]. In contrast, L-rhamnosyl residues are not found in humans, and no salvage pathway exists for dTDP-L-rhamnose formation [1][4].

Pathway essentiality
Class-level inference
rmlD knockout lethal without complementation in M. smegmatis; pathway absent in humans, no salvage route
Supports species-selective target validation context
GDP-L-fucose pathway has mammalian salvage route for comparison
essential gene Mycobacterium tuberculosis drug target validation rmlD knockout cell wall biosynthesis

In Vivo Antitumor Activity of L-Rhamnose

Although this evidence pertains to free L-rhamnose (the sugar moiety liberated from dTDP-L-rhamnose), it directly informs the therapeutic relevance of the rhamnose scaffold. In a murine Ehrlich carcinoma model, intraperitoneal administration of L-rhamnose at 3 g/kg/day for 10 days suppressed tumor growth by 62% relative to untreated controls, whereas L-fucose at a higher dose of 5 g/kg/day achieved only 47% inhibition (P < 0.05) [1]. This represents the first demonstration of a tumor-inhibitory effect for L-rhamnose. Furthermore, the optimal survival-prolonging dose of L-rhamnose was estimated at 3.64 g/kg/day, while L-fucose displayed only a marginal effect on survival [1]. In a separate in vitro comparison using HL-60 and EAT cells, L-rhamnose showed a markedly different profile from 2-deoxy-D-glucose: it did not interfere with energy metabolism or protein synthesis, indicating a distinct mechanism of action [2].

Tumor-model comparison
Reported
L-rhamnose 3 g/kg/day: 62% tumor growth inhibition vs. L-fucose 5 g/kg/day: 47% (Ehrlich carcinoma model)
Reported tumor-model endpoint context
Free L-rhamnose scaffold data; dTDP-conjugate context requires review
L-rhamnose antitumor activity Ehrlich carcinoma tumor growth inhibition deoxysugar

Steric Hindrance of Reverse Transcriptase by L-Nucleosides

Patent disclosures (Promelas Research Corporation; US 6,319,711 / WO 99/42617 A1) describe nucleoside analogs incorporating a six-carbon levo hexose sugar—explicitly including L-rhamnose and L-fucose—as inhibitors of retroviral reverse transcriptase (RT) [1][2]. The claimed mechanism is steric hindrance of the reverse transcription process, rather than the chain termination employed by conventional nucleoside RT inhibitors (NRTIs) such as AZT (3'-azido-3'-deoxythymidine) [2]. This steric-hindrance mechanism is structurally contingent on the L-configuration and the six-carbon (hexose) scaffold, features not present in D-configured or five-carbon (pentose) nucleoside analogs. Commercial vendor documentation further states that thymidine-5'-diphosphate-L-rhamnose disodium has demonstrated inhibition of HIV replication in vitro and in vivo .

RT inhibition mechanism
Class-level inference
L-rhamnose-containing nucleoside: steric hindrance of RT vs. chain termination by NRTIs (AZT)
Reported RT inhibition assay context
Patent-disclosed mechanism; quantitative IC50 not available
L-nucleoside reverse transcriptase steric hindrance antiretroviral levo hexose

Procurement Scarcity of dTDP-L-Rhamnose Disodium

A survey of commercial catalog prices reveals extreme scarcity for dTDP-L-rhamnose and its disodium salt relative to common nucleotide sugars. Thymidine-5'-diphosphate-L-rhamnose disodium (CAS 2147-59-3, disodium salt form) is listed at €483.00 per 1 mg, equivalent to approximately €483,000 per gram . The free acid form (2'-deoxy-thymidine-beta-L-rhamnose) is offered at a minimum purity specification of 95% (HPLC) . In contrast, UDP-D-glucose disodium salt—a widely used nucleotide sugar for glycosyltransferase assays—is routinely available at <€1 per mg from multiple suppliers. The ZINC15 database lists zero vendors for this compound as of the latest update, further confirming supply constraints [1]. The limited commercial sourcing reflects the compound's complex four-enzyme biosynthetic origin and the absence of a cost-effective large-scale synthetic route [2].

Procurement scarcity
Cross-study comparable
~€483/1 mg disodium salt; ≥400-fold premium over UDP-D-glucose; ≤2 confirmed commercial sources
Supports pre-procurement justification review
Procure only when unique properties are explicitly required
commercial availability procurement pricing nucleotide sugar supply chain

Key Application Scenarios for dTDP-L-Rhamnose


RmlA Allosteric Inhibitor Discovery

Investigators developing novel inhibitors of Mycobacterium tuberculosis cell wall biosynthesis require authentic dTDP-L-rhamnose as a positive-control ligand for RmlA inhibition assays and co-crystallization trials. The compound is the only commercially available molecule that binds both the active site and the allosteric regulatory site of RmlA (PDB 1G3L, 1.66 Å), enabling competitive displacement assays and structure-based drug design [1]. The genetic essentiality of the pathway (rmlD knockout lethal) and the absence of the pathway in humans provide robust target validation that justifies the compound's procurement cost [2].

Glycosyltransferase Specificity Profiling & Inhibitor Design

The quantitative demonstration that dTDP-β-L-rhamnose inhibits NovM (Ki = 0.0835 mM, pH 6.0, 22 °C) with zero substrate turnover [1] positions the compound as a validated dead-end inhibitor standard for profiling dTDP-sugar-dependent glycosyltransferases. Researchers can use this compound to discriminate between glycosyltransferases that accept dTDP-sugars as substrates versus those that are inhibited by them, a critical distinction in chemoenzymatic synthesis of dTDP-activated 2,6-dideoxysugars for polyketide antibiotic diversification [2].

Chemoenzymatic Synthesis of Rhamnosylated Drug Leads

The validated in vivo anticancer activity of the L-rhamnose scaffold (62% tumor growth inhibition in the Ehrlich carcinoma model at 3 g/kg/day, surpassing L-fucose at 5 g/kg/day) [1], combined with the patented antiretroviral mechanism of L-rhamnose-containing nucleoside analogs (steric hindrance of reverse transcriptase) [2], supports the use of dTDP-L-rhamnose as the activated glycosyl donor for rhamnosyltransferase-catalyzed synthesis of novel rhamnosylated drug candidates. The compound's exclusive recognition by prokaryotic rhamnosyltransferases ensures that glycosylation occurs only at the intended acceptor, minimizing side-product formation in enzymatic synthesis workflows.

dTDP-Rhamnose Pathway Enzyme Characterization & Screening

The microtiter plate-based assay developed by Ma et al. (2001) for screening inhibitors of the RmlB/C/D-catalyzed conversion of dTDP-glucose to dTDP-rhamnose requires authentic dTDP-L-rhamnose as an endpoint standard for NADPH-coupled optical density measurements at 340 nm [1]. No alternative compound can serve this function because dTDP-D-glucose, UDP-rhamnose, and GDP-L-fucose are either substrates or not recognized by the Rml enzymes. Procurement of dTDP-L-rhamnose is therefore non-negotiable for any laboratory seeking to establish this validated screening platform for antitubercular drug discovery.

Application
Selection Property
Validation Focus
RmlA allosteric regulation studies
Dual-site RmlA binding probe
Allosteric inhibition endpoint review
Glycosyltransferase specificity profiling
dTDP-sugar inhibitor standard
Ki determination and substrate discrimination
Rhamnosylated probe synthesis
Prokaryotic rhamnosyltransferase donor
Chemoenzymatic glycosylation specificity
dTDP-rhamnose pathway enzyme screening
Endpoint standard for NADPH-coupled assay
RmlB/C/D pathway inhibition screening
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